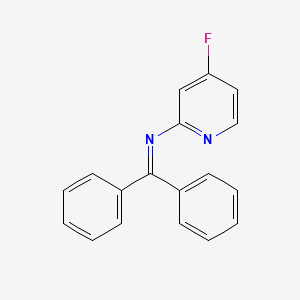

N-(Diphenylmethylene)-4-fluoropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Diphenylmethylene)-4-fluoropyridin-2-amine, also known as 4-F-DPMA, is an organic compound composed of two aromatic rings, a fluorine atom, and an amine group. It is a colorless liquid with a mild odor, and is soluble in water. 4-F-DPMA has been widely studied due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Metallation and Synthesis of Heteroaromatic Compounds

Research demonstrates the utility of N-(Diphenylmethylene)-4-fluoropyridin-2-amine in the metallation of π-deficient heteroaromatic compounds, showcasing its role in the selective synthesis of substituted pyridines. The study of 3-fluoropyridine metallation regioselectivity, for instance, highlights its application in directing protophilic attack by strong bases to specific positions on the heterocycle, thus enabling the synthesis of various disubstituted pyridines under controlled conditions (F. Marsais & G. Quéguiner, 1983).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes (AOPs) target the degradation of nitrogen-containing compounds, with research focusing on aromatic amines, dyes, and pesticides. The effectiveness of AOPs in mineralizing these compounds suggests potential applications in improving water treatment technologies. This includes the degradation of various amine- and azo-based compounds, highlighting the role of ozone and Fenton processes in efficiently reducing these hazardous substances (Akash P. Bhat & P. Gogate, 2021).

Photophysical Properties and Sensing Applications

Studies on the photophysical properties of related nitrogen-containing compounds, like BODIPY derivatives, underscore the utility of these molecules in medical diagnostics and treatment. The design and functionalization of BODIPY for drug carrier modification and real-time imaging applications illustrate the broader impact of understanding nitrogen-containing compounds in creating more effective therapeutic and diagnostic tools (Y. Marfin et al., 2017).

Environmental Remediation and Sorbent Development

Research on amine-functionalized sorbents for PFAS removal provides insight into the application of nitrogen-containing frameworks in environmental remediation. The development of these sorbents, which rely on electrostatic and hydrophobic interactions for pollutant removal, highlights the role of chemical functionalization in addressing persistent environmental contaminants (M. Ateia et al., 2019).

Propriétés

IUPAC Name |

N-(4-fluoropyridin-2-yl)-1,1-diphenylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2/c19-16-11-12-20-17(13-16)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYDMDXSAYEECR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=NC=CC(=C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Diphenylmethylene)-4-fluoropyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

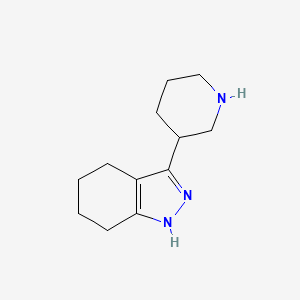

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Butyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1472464.png)

![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)